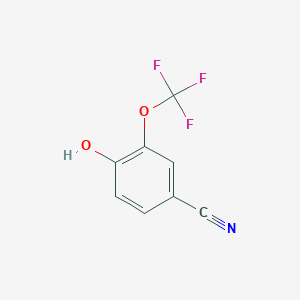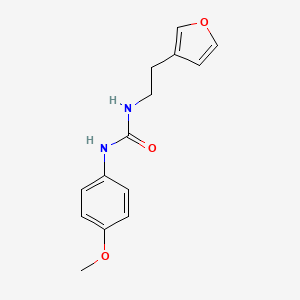
3-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-1-ol is a chemical compound that belongs to the class of aminopyrimidines It is characterized by the presence of an amino group at the 6th position and a nitro group at the 5th position of the pyrimidine ring, along with a propanol chain attached to the amino group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-1-ol typically involves the following steps:
Nitration: The starting material, 6-aminopyrimidine, undergoes nitration to introduce the nitro group at the 5th position.
Amination: The nitro compound is then subjected to amination to attach the amino group at the 4th position.
Propanol Chain Introduction: Finally, the propanol chain is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the reactions, as well as using catalysts to enhance the reaction rates.
化学反応の分析
Types of Reactions
3-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The propanol chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted propanol derivatives.
科学的研究の応用
3-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
作用機序
The mechanism of action of 3-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-1-ol involves its interaction with specific molecular targets. The amino and nitro groups on the pyrimidine ring can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The propanol chain may also play a role in modulating the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
2-Aminopyrimidin-4-one: Known for its antiviral and antitumor activities.
5-Bromo-6-phenylisocytosine: Used as an immunomodulator and anti-cancer agent.
4-Amino-2-methylpyrimidine: Investigated for its potential in treating neurodegenerative disorders.
Uniqueness
3-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-1-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino, nitro, and propanol groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
3-[(6-amino-5-nitropyrimidin-4-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c8-6-5(12(14)15)7(11-4-10-6)9-2-1-3-13/h4,13H,1-3H2,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIDCPZZDQZDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)NCCCO)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-1-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2688503.png)


![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2688510.png)

![[(3,4-Difluorophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2688513.png)

![Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate](/img/structure/B2688518.png)
![2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol](/img/structure/B2688519.png)
![4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688520.png)


![2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]ethan-1-one](/img/structure/B2688525.png)
![2,6-Difluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2688526.png)
